molecular formula C24H32O12 B14411842 (2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate CAS No. 85412-54-0

(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate

Cat. No.: B14411842
CAS No.: 85412-54-0
M. Wt: 512.5 g/mol
InChI Key: WRLPYDYTKWCNDU-UHFFFAOYSA-N
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Description

(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple ester and acrylate functional groups, making it a versatile candidate for polymerization and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate typically involves a multi-step process. One common method includes the esterification of 2-ethyl-1,3-propanediol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 3-chloropropionic acid to introduce the propoxy groups, followed by further esterification with acrylic acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate undergoes various chemical reactions, including:

    Polymerization: The acrylate groups readily participate in free radical polymerization, forming cross-linked polymers.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols.

    Addition Reactions: The double bonds in the acrylate groups can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Addition Reactions: Reagents like hydrogen bromide or thiols can be used for addition reactions under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols, which can be further utilized in various chemical processes.

    Addition Reactions: Substituted acrylates with modified properties.

Scientific Research Applications

(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate has diverse applications in scientific research, including:

    Polymer Chemistry: Used as a monomer for synthesizing advanced polymers with specific mechanical and thermal properties.

    Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.

    Surface Coatings: Employed in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.

    Adhesives: Utilized in the production of strong adhesives for industrial and consumer applications.

Mechanism of Action

The compound exerts its effects primarily through its reactive acrylate groups, which can undergo polymerization and other chemical transformations. The molecular targets include various nucleophiles and electrophiles that interact with the double bonds and ester groups. The pathways involved in these reactions are typically free radical mechanisms for polymerization and nucleophilic or electrophilic addition for other reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)methacrylate: Another acrylate compound used in polymer synthesis.

    (2-Ethylhexyl)acrylate: Known for its use in pressure-sensitive adhesives.

    (2-Methoxyethyl)acrylate: Utilized in the production of flexible and transparent polymers.

Uniqueness

(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is unique due to its multiple ester and acrylate functional groups, which provide a high degree of reactivity and versatility. This makes it suitable for a wide range of applications, from polymer chemistry to biomedical engineering.

Properties

CAS No.

85412-54-0

Molecular Formula

C24H32O12

Molecular Weight

512.5 g/mol

IUPAC Name

2,2-bis(3-prop-2-enoyloxypropanoyloxymethyl)butyl 3-prop-2-enoyloxypropanoate

InChI

InChI=1S/C24H32O12/c1-5-18(25)31-12-9-21(28)34-15-24(8-4,16-35-22(29)10-13-32-19(26)6-2)17-36-23(30)11-14-33-20(27)7-3/h5-7H,1-3,8-17H2,4H3

InChI Key

WRLPYDYTKWCNDU-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)CCOC(=O)C=C)(COC(=O)CCOC(=O)C=C)COC(=O)CCOC(=O)C=C

Origin of Product

United States

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